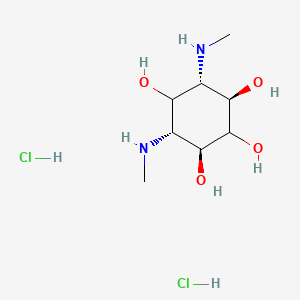
Linarin 4'''-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linarin 4’‘’-acetate is a glycosylated flavonoid compound derived from linarin, which is found in various plant species such as Chrysanthemum zawadskii. This compound has garnered attention due to its potential therapeutic attributes, particularly in the fields of medicine and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
Linarin 4’‘’-acetate can be synthesized from linarin through acetylation. The process involves the reaction of linarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods
Industrial production of linarin 4’‘’-acetate follows similar synthetic routes but on a larger scale. The process involves the extraction of linarin from plant sources, followed by its chemical modification through acetylation. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Linarin 4’‘’-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted linarin derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Exhibits significant biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating central nervous system disorders, promoting bone formation, and inhibiting cancer cell growth.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of linarin 4’‘’-acetate involves the suppression of Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) dipolymer complex formation. This suppression subsequently interferes with the activation of nuclear factor kappa-B (NF-κB), leading to anti-inflammatory and anti-cancer effects .
類似化合物との比較
Similar Compounds
Linarin: The parent compound, known for its sedative and sleep-enhancing effects.
Acacetin: A flavonoid with similar structure but different substitution, exhibiting stronger anticancer efficacy.
Apigenin: Another flavonoid with similar biological activities but different molecular targets
Uniqueness
Linarin 4’‘’-acetate is unique due to its specific acetylation, which enhances its biological activities and therapeutic potential compared to its parent compound, linarin .
特性
分子式 |
C30H34O15 |
|---|---|
分子量 |
634.6 g/mol |
IUPAC名 |
[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C30H34O15/c1-12-28(42-13(2)31)25(36)27(38)29(41-12)40-11-21-23(34)24(35)26(37)30(45-21)43-16-8-17(32)22-18(33)10-19(44-20(22)9-16)14-4-6-15(39-3)7-5-14/h4-10,12,21,23-30,32,34-38H,11H2,1-3H3/t12-,21+,23+,24-,25-,26+,27+,28-,29+,30+/m0/s1 |
InChIキー |
QZOBONFUOPKXNI-SPTABNQFSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)OC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


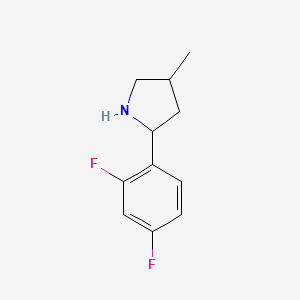
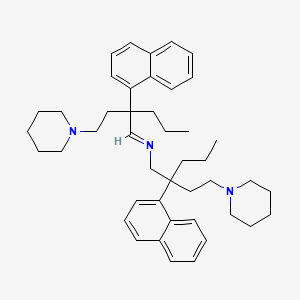
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)

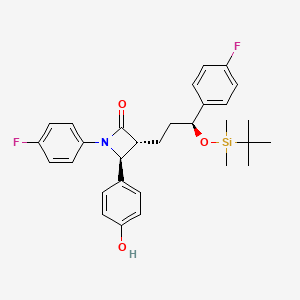
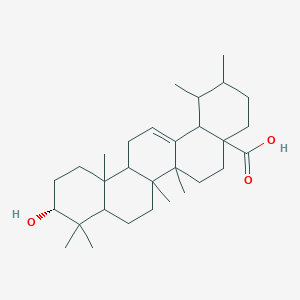


![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)
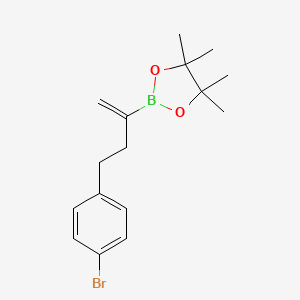

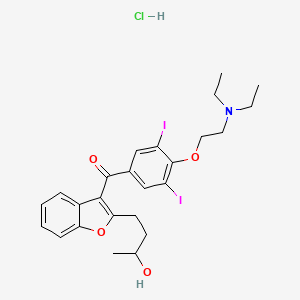
![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)
